molecular formula C23H20F3N3O10S B129939 Unii-U914cmx58G CAS No. 264236-79-5

Unii-U914cmx58G

Cat. No. B129939
M. Wt: 587.5 g/mol
InChI Key: ZSTBSABHKHAHNU-QUXXCFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The substance identified by UNII “U914cmx58G” is also known as .BETA.-D-GLUCOPYRANURONIC ACID, 1-(4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOATE . The formula of this substance is C23H20F3N3O10S .


Chemical Reactions Analysis

The chemical reactions involving this substance are not specified in the search results. Typically, the reactions a substance can undergo depend on its molecular structure and the conditions under which it is stored or used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the search results do not provide specific information on the physical and chemical properties of the substance identified by UNII "U914cmx58G" .

Scientific Research Applications

Capability Demonstration and Student Training

The University Nanosat Program (UNP) exemplifies a significant application of Unii-U914cmx58G in the realm of scientific research. Initiated in 1999, UNP is cosponsored by several prestigious organizations and aims to fly student-built nanosatellites. The program is noted for its symbiosis of government and academia, fostering the training of the next generation of aerospace professionals. It offers a unique opportunity to infuse existing aerospace institutions with innovative methodologies and technologies. The program's success is evaluated based on factors like cost-sharing advantages, education and training, program flexibility, and responsiveness (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Enhancing Undergraduate Research Experiences

The National Science Foundation's Research Experience for Undergraduates (REU) Program is another domain where Unii-U914cmx58G finds application. The NSF Engineering Research Center for Particle Science and Technology at the University of Florida has notably leveraged the program to offer interdisciplinary laboratory experiences to undergraduates. The program's goals include improving student competence in a laboratory setting and increasing the participation of women and minorities in engineering. It serves as a model for institutions seeking to offer similar programs (Russell, 1972).

Translation of Scientific Research to Innovations

Unii-U914cmx58G also plays a role in translating basic scientific research into practical and deployable innovations. The National Collegiate Inventors and Innovators Alliance (NCIIA) is instrumental in this aspect, offering experiential learning and conducting research in STEM innovation, invention, and entrepreneurship. This initiative helps address the innovation challenge in the U.S. by aligning training, education, and financial support with both the venture's needs and the innovator's personal and professional aspirations (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Safety And Hazards

The safety and hazards associated with a substance depend on its physical and chemical properties, as well as how it is used or handled. Unfortunately, the search results do not provide specific information on the safety and hazards of the substance identified by UNII "U914cmx58G" .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O10S/c24-23(25,26)15-9-14(29(28-15)12-5-7-13(8-6-12)40(27,36)37)10-1-3-11(4-2-10)21(35)39-22-18(32)16(30)17(31)19(38-22)20(33)34/h1-9,16-19,22,30-32H,(H,33,34)(H2,27,36,37)/t16-,17-,18+,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTBSABHKHAHNU-QUXXCFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439488
Record name Celecoxib acyl glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Celecoxib metabolite M1

CAS RN

264236-79-5
Record name Celecoxib metabolite M1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264236795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celecoxib acyl glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-GLUCOPYRANURONIC ACID, 1-(4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U914CMX58G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Celecoxib glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-U914cmx58G
Reactant of Route 2
Reactant of Route 2
Unii-U914cmx58G
Reactant of Route 3
Reactant of Route 3
Unii-U914cmx58G
Reactant of Route 4
Unii-U914cmx58G
Reactant of Route 5
Unii-U914cmx58G
Reactant of Route 6
Unii-U914cmx58G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.